1,3-Di-n-octyltetramethyldisilazane
Overview
Description
1,3-Di-n-octyltetramethyldisilazane is a chemical compound with the molecular formula C20H47NSi2 . It is primarily used as a chemical intermediate .
Molecular Structure Analysis
The molecular weight of this compound is 357.76 . The exact structure can be found in the referenced databases .Physical and Chemical Properties Analysis
This compound has a boiling point of 160°C and a density of 0.826 . It has a refractive index of 1.4500 . The compound is sensitive to moisture and water .Scientific Research Applications
Catalysis in Hydrosilylation Reactions
1,3-Di-n-octyltetramethyldisilazane has been explored in catalytic processes, such as the AlCl3-catalyzed hydrosilylation of alkynes with hydrooligosilanes. This process, under mild conditions, results in the formation of products with intact Si−Si bonds, offering potential in synthetic chemistry applications (Kato et al., 2010).
Role in Silylation of Alcohols, Phenols, and Thiols
The compound plays a role in the silylation of alcohols, phenols, and thiols. This is evident in the use of hexamethyldisilazane, where this compound may be involved, for effective catalysis in the presence of poly(N-bromobenzene-1,3-disulfonamide) (Ghorbani‐Vaghei et al., 2006).
Corrosion Inhibition
Research has indicated the potential use of this compound derivatives in corrosion inhibition. Compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione have demonstrated effectiveness as corrosion inhibitors, suggesting similar potential for related compounds (Chafiq et al., 2020).
In Organic Transistors
Core-chlorinated naphthalene tetracarboxylic diimides, structurally related to this compound, have been synthesized and employed in organic thin-film transistors. This highlights the potential application of this compound in electronic materials and devices (Oh et al., 2010).
In Drug Discovery and Synthetic Chemistry
Click chemistry, a modular approach in drug discovery, involves reliable chemical transformations where this compound could play a significant role. Its potential for bio-compatibility and involvement in triazole formation from azides and terminal acetylenes is notable (Kolb & Sharpless, 2003).
Safety and Hazards
Properties
IUPAC Name |
1-[[[dimethyl(octyl)silyl]amino]-dimethylsilyl]octane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H47NSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h21H,7-20H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNPULJFGORMOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)N[Si](C)(C)CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H47NSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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